molecular formula C11H8INO3 B12334141 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid

6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid

Cat. No.: B12334141
M. Wt: 329.09 g/mol
InChI Key: JZUBBQXLWYXJLH-UHFFFAOYSA-N
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Description

6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H8INO3 and a molecular weight of 329.09 g/mol . This compound is known for its unique structural features, including an iodine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position of the quinoline ring. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 8-methyl-4-oxo-3H-quinoline-3-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is carried out under controlled conditions to ensure selective iodination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription . This inhibition can lead to the disruption of bacterial cell growth and proliferation, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid is unique due to the presence of the iodine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C11H8INO3

Molecular Weight

329.09 g/mol

IUPAC Name

6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4,8H,1H3,(H,15,16)

InChI Key

JZUBBQXLWYXJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CC(C2=O)C(=O)O)I

Origin of Product

United States

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